(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol
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Overview
Description
(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is an organic compound belonging to the class of benzofurans It is characterized by the presence of a benzofuran ring fused with a dihydro structure and a hydroxyl group attached to an ethan-1-ol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Reduction: The reduction of the benzofuran ring to form the dihydrobenzofuran structure can be achieved using catalytic hydrogenation or other reducing agents.
Introduction of the Ethan-1-ol Side Chain: The ethan-1-ol side chain can be introduced through various methods, such as Grignard reactions or alkylation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form saturated derivatives.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Saturated alcohols or hydrocarbons.
Substitution Products: Various substituted benzofuran derivatives.
Scientific Research Applications
(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and benzofuran ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one: A ketone derivative with similar structural features.
(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethane: A hydrocarbon derivative with a saturated side chain.
(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine: An amine derivative with a nitrogen-containing side chain.
Uniqueness: (1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and biological activity. The combination of the benzofuran ring and the ethan-1-ol side chain makes it distinct from other similar compounds.
Properties
IUPAC Name |
(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-4,6-8,12H,5H2,1-2H3/t7?,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTLQROWORGMKX-MQWKRIRWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)[C@H](C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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